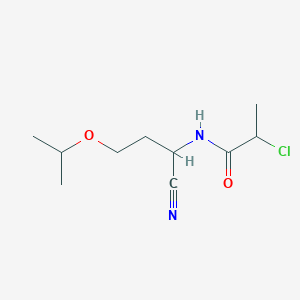
N-(2-chloropropyl)-1-ethyl-2-oxo-3H-benzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloropropyl)-1-ethyl-2-oxo-3H-benzimidazole-5-carboxamide, also known as CPEC, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound has been synthesized using specific methods and has been found to exhibit promising biochemical and physiological effects.
Scientific Research Applications
N-(2-chloropropyl)-1-ethyl-2-oxo-3H-benzimidazole-5-carboxamide has been studied extensively for its potential applications in the field of cancer research. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. N-(2-chloropropyl)-1-ethyl-2-oxo-3H-benzimidazole-5-carboxamide has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-(2-chloropropyl)-1-ethyl-2-oxo-3H-benzimidazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. N-(2-chloropropyl)-1-ethyl-2-oxo-3H-benzimidazole-5-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-chloropropyl)-1-ethyl-2-oxo-3H-benzimidazole-5-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. N-(2-chloropropyl)-1-ethyl-2-oxo-3H-benzimidazole-5-carboxamide has also been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-(2-chloropropyl)-1-ethyl-2-oxo-3H-benzimidazole-5-carboxamide has several advantages for use in lab experiments. It is readily available and can be synthesized using standard techniques. N-(2-chloropropyl)-1-ethyl-2-oxo-3H-benzimidazole-5-carboxamide is also relatively stable and has a long shelf-life. However, N-(2-chloropropyl)-1-ethyl-2-oxo-3H-benzimidazole-5-carboxamide has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. Additionally, N-(2-chloropropyl)-1-ethyl-2-oxo-3H-benzimidazole-5-carboxamide has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for the study of N-(2-chloropropyl)-1-ethyl-2-oxo-3H-benzimidazole-5-carboxamide. One potential direction is to investigate its potential use as an anti-cancer agent in vivo. Another potential direction is to study its effects on other signaling pathways involved in inflammation and cell survival. Additionally, the development of water-soluble derivatives of N-(2-chloropropyl)-1-ethyl-2-oxo-3H-benzimidazole-5-carboxamide may increase its potential applications in various assays.
Synthesis Methods
The synthesis of N-(2-chloropropyl)-1-ethyl-2-oxo-3H-benzimidazole-5-carboxamide involves the reaction of 2-chloropropionyl chloride with 1-ethyl-2-oxo-1,2-dihydrobenzimidazole-5-carboxylic acid in the presence of a base. The resulting product is purified using standard techniques such as column chromatography.
properties
IUPAC Name |
N-(2-chloropropyl)-1-ethyl-2-oxo-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-3-17-11-5-4-9(6-10(11)16-13(17)19)12(18)15-7-8(2)14/h4-6,8H,3,7H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAORDWXDIWFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NCC(C)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropropyl)-1-ethyl-2-oxo-3H-benzimidazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1-benzofuran-2-carbonylamino)butyl]pyridazine-4-carboxamide](/img/structure/B7432065.png)
![2-[2-[cyclopropyl(propan-2-yl)amino]ethyl-(4-methoxy-3,5-dimethylphenyl)sulfonylamino]-N-methylacetamide](/img/structure/B7432069.png)
![2-[(4-methoxy-3,5-dimethylphenyl)sulfonyl-[2-[3-methoxypropyl(methyl)amino]ethyl]amino]-N-methylacetamide](/img/structure/B7432072.png)
![2-[2,3-dihydro-1-benzofuran-7-ylsulfonyl-[2-(3,3-dimethylpiperidin-1-yl)ethyl]amino]-N-methylacetamide](/img/structure/B7432077.png)
![N-[2-[ethoxy(methyl)amino]-2-oxoethyl]-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432078.png)
![N-[2-(methylamino)-2-oxoethyl]-N-(2-methylidenebutyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432085.png)
![N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432093.png)
![N-(2-bromoprop-2-enyl)-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432098.png)
![N-(3-fluoropropyl)-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432104.png)
![N-but-2-ynyl-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432109.png)
![1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7432113.png)
![N-[2-[(6-chloro-4-oxo-3H-quinazolin-2-yl)methyl-ethylamino]ethyl]-2-cyclopentylacetamide](/img/structure/B7432120.png)

![2-chloro-N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]propanamide](/img/structure/B7432149.png)